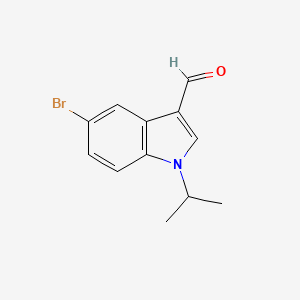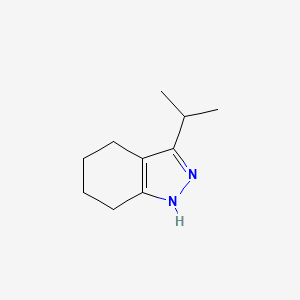![molecular formula C12H9N3 B1637791 1-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1637791.png)
1-(Pyridin-3-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-1H-benzo[d]imidazole typically involves the condensation of 3-aminopyridine with o-phenylenediamine under acidic conditions. One common method includes heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or using a catalyst like iodine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyridin-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(Pyridin-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, thereby disrupting microtubule formation and affecting cell division . Additionally, it can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A parent compound with a simpler structure, widely used as an anthelmintic and antifungal agent.
Pyrimido[1,2-a]benzimidazole: A structurally related compound with additional fused rings, known for its antiviral and anticancer properties.
Isoxazole derivatives: Compounds with similar heterocyclic structures, used in various pharmaceutical applications.
Uniqueness
1-(Pyridin-3-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential in medicinal chemistry make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C12H9N3/c1-2-6-12-11(5-1)14-9-15(12)10-4-3-7-13-8-10/h1-9H |
Clé InChI |
KJBHWIMSQSVPME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate](/img/structure/B1637721.png)





![2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1637752.png)






